REACTION_CXSMILES
|
[H-].[Na+].[OH:3][CH2:4][C:5]([CH3:11])([CH3:10])[C:6]([O:8][CH3:9])=[O:7].Br[CH2:13][CH2:14][O:15][CH3:16]>CN(C=O)C>[CH3:16][O:15][CH2:14][CH2:13][O:3][CH2:4][C:5]([CH3:11])([CH3:10])[C:6]([O:8][CH3:9])=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
OCC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
BrCCOC
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
to stir for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with sat. NH4Cl (aq.) (30 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude oil was dissolved in EtOAc (125 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The material was purified by vacuum distillation (68-69° C., 4.4 mbar)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOCC(C(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |